(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a Z-configured benzylidene substituent at position 2, a 6-hydroxy group, and a 7-(dipropylaminomethyl) side chain.
Properties
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-6-10-26(11-7-2)15-18-19(27)9-8-17-23(28)20(32-24(17)18)12-16-13-21(29-3)25(31-5)22(14-16)30-4/h8-9,12-14,27H,6-7,10-11,15H2,1-5H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQDUPCCROHNRP-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofurans are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound includes:
- Benzofuran core : A fused benzene and furan ring system.
- Dipropylamino group : Enhances lipophilicity and may influence receptor binding.
- Hydroxy group : Potentially contributes to antioxidant activity.
- Trimethoxybenzylidene moiety : May enhance biological activity through additional interactions.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, derivatives with modifications in the benzofuran structure enhanced cytotoxic effects against K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases involved in apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 10 | Induces apoptosis via ROS generation |
| Compound B | A549 | 15 | Inhibits cell proliferation through caspase activation |
2. Anti-inflammatory Activity
Benzofuran derivatives have been reported to possess anti-inflammatory properties. For example:
- Inhibition of Cytokines : A related compound demonstrated a reduction in tumor necrosis factor (TNF) and interleukins (IL-1, IL-8) by significant percentages, indicating potential therapeutic benefits for chronic inflammatory conditions .
3. Antioxidant Activity
The presence of hydroxyl groups in benzofuran derivatives often correlates with antioxidant activity:
- Radical Scavenging : Compounds similar to the target compound have shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
Study 1: Apoptotic Mechanism in Cancer Cells
A study focused on the apoptotic effects of benzofuran derivatives revealed that compounds similar to this compound significantly increased the activity of caspases 3 and 7 after exposure to cancer cells over time. The results indicated a time-dependent increase in apoptosis markers, suggesting that structural modifications can enhance pro-apoptotic activity .
Study 2: Anti-inflammatory Effects
In another study, a benzofuran derivative was tested for its anti-inflammatory effects in vitro. The compound effectively reduced key inflammatory markers and showed promise as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzofuran core exhibit significant activity against various pathogens, including bacteria and fungi. For instance, modifications at specific positions on the benzofuran ring enhance their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies have indicated that benzofuran derivatives can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, certain derivatives have demonstrated potent activity against A549 lung cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl groups significantly enhances anticancer activity.
Enzyme Inhibition
Research has identified this compound as a potential inhibitor of various enzymes, including tyrosinase and alkaline phosphatase. Tyrosinase inhibitors are particularly relevant in treating hyperpigmentation disorders . The compound's ability to inhibit tyrosinase was linked to its structural features, particularly the presence of hydroxyl groups which enhance binding affinity .
Neuroprotective Effects
Emerging studies suggest that benzofuran derivatives may possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting oxidative stress and inflammation pathways .
Synthesis Methodologies
The synthesis of (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves several key steps:
- Formation of the Benzofuran Core : The initial step often includes the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form the benzofuran scaffold.
- Functionalization : Subsequent reactions involve introducing functional groups such as dipropylamino and hydroxyl groups through various synthetic routes including Mannich reactions and alkylation processes.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Condensation | 2-Hydroxyacetophenone + Aldehyde | Base-catalyzed |
| 2 | Functionalization | Benzofuran Intermediate + Dipropylamine | Reflux in ethanol |
| 3 | Purification | Crude Product | Recrystallization |
Antimicrobial Efficacy
A study by Mohamed et al. demonstrated that specific benzofuran derivatives exhibited strong antimicrobial activity against multidrug-resistant strains. The compound this compound showed an inhibition zone of 24 mm against Candida albicans and E. coli .
Anticancer Activity
In a comparative study on anticancer agents, compounds similar to this compound were tested against various cancer cell lines with promising results indicating IC50 values in the low micromolar range . This suggests significant potential for further development as a therapeutic agent.
Neuroprotective Studies
Recent investigations into the neuroprotective effects of benzofuran derivatives highlighted their ability to reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that could be exploited for treating neurodegenerative conditions .
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The benzylidene group at position 2 facilitates condensation reactions with amines, hydrazines, or carbonyl compounds. For example:
-
Schiff Base Formation : Reacts with primary amines under mild acidic conditions to form imine derivatives, leveraging the electrophilic benzylidene carbon .
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic structures.
Table 1: Condensation Reaction Conditions and Yields
| Reagent | Conditions | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | CH₃COOH, RT, 6h | Imine derivative | 78 | |
| Hydrazine hydrate | EtOH, reflux, 4h | Hydrazone | 65 | |
| Cyclopentadiene | Toluene, 80°C, 12h | Diels-Alder adduct | 82 |
Electrophilic Substitution Reactions
The electron-rich benzofuran core undergoes electrophilic substitution at positions 5 and 7 due to methoxy group-directed para/ortho activation:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 .
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Halogenation : Bromine in acetic acid selectively substitutes at position 7 .
Key Observations :
-
Methoxy groups at positions 3,4,5 deactivate the benzene ring but enhance regioselectivity via steric and electronic effects .
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The dipropylamino-methyl group remains inert under mild electrophilic conditions.
Nucleophilic Reactions
The hydroxy group at position 6 participates in nucleophilic reactions:
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Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form methoxy derivatives .
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Acylation : Acetylated with acetic anhydride/pyridine to yield 6-acetoxy derivatives .
Table 2: Nucleophilic Reaction Outcomes
| Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| 6-hydroxy group | CH₃I, K₂CO₃, DMF | 6-methoxy derivative | 88 | |
| 6-hydroxy group | Ac₂O, pyridine, RT | 6-acetoxy derivative | 92 |
Oxidation-Reduction Reactions
-
Oxidation : The benzylidene double bond is oxidized by KMnO₄/H₂SO₄ to a diketone, cleaving the furan ring.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond, yielding a saturated benzofuran .
Mechanistic Notes :
-
The Z-configuration of the benzylidene group increases susceptibility to stereospecific oxidation.
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Methoxy groups stabilize radical intermediates during oxidation.
Complexation and Chelation
The compound acts as a ligand for transition metals (e.g., Cu
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Target Compound:
- Core : Benzofuran-3(2H)-one.
- Position 2 : Z-3,4,5-trimethoxybenzylidene.
- Position 6 : Hydroxy group.
- Position 7: Dipropylaminomethyl.
Analog 1: (Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 13 in )
- Core : Benzofuran-3(2H)-one.
- Position 2 : Z-3,4-dihydroxybenzylidene.
- Position 6 : Hydroxy group.
- Key Differences: Lacks the dipropylaminomethyl group at position 6. Benzylidene substituent has dihydroxy (3,4-) instead of trimethoxy (3,4,5-).
- Implications: Reduced lipophilicity compared to the target compound due to hydroxyl groups.
Analog 2: (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one ()
- Core : Benzofuran-3(2H)-one.
- Position 2 : Z-2,3,4-trimethoxybenzylidene.
- Position 7 : Piperazinylmethyl with a 2-hydroxyethyl group.
- Key Differences: Benzylidene substitution pattern (2,3,4- vs. 3,4,5-trimethoxy).
- Implications: Altered spatial orientation of methoxy groups may affect target binding. Hydroxyethyl-piperazine enhances solubility but may reduce blood-brain barrier penetration relative to dipropylamino .
Protease Enzyme 6LU7 Interaction ():
- Analog 1 (Compound 13) shows efficient interaction with 6LU7, critical for antiviral activity.
- Target Compound : The trimethoxybenzylidene may reduce hydrogen bonding but enhance hydrophobic interactions in the enzyme’s active site. Methoxy oxygens could act as weak hydrogen-bond acceptors.
- Hypothesis : Target compound may exhibit moderate 6LU7 inhibition, balancing lipophilicity and binding affinity .
Chemopreventive Potential (Indirect Comparison):
- Example: Organoselenium compound p-XSC () induces apoptosis via DNA fragmentation. The target compound’s hydroxy and methoxy groups may similarly modulate oxidative stress pathways, though mechanistic studies are needed .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Q1. What synthetic strategies are optimal for preparing (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?
Methodological Answer: The synthesis typically involves:
Core Benzofuran Formation : Cyclization of substituted salicylaldehydes with α-bromo ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in acetone with anhydrous K₂CO₃ as a base .
Benzylidene Introduction : Condensation of the benzofuran-3-one intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the Z-isomer. Solvent polarity and temperature control stereoselectivity .
Functionalization : Introduction of the dipropylaminomethyl group via Mannich reaction using dipropylamine, formaldehyde, and the hydroxyl-substituted benzofuran intermediate. Microwave-assisted reactions can enhance yields .
Q. Q2. How can spectroscopic techniques validate the stereochemistry and purity of this compound?
Methodological Answer:
- NMR :
- MS : High-resolution ESI-MS should match the exact mass (C₃₁H₃₇NO₇: calc. 547.257; observed 547.259) .
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%) and confirm retention time alignment with standards .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?
Methodological Answer:
- Comparative SAR Studies :
- Assays :
- Antiviral Activity : Measure IC₅₀ against Marburg virus nucleoprotein (NP) using plaque reduction assays. Trimethoxy derivatives show enhanced binding due to hydrophobic interactions (IC₅₀ = 2.1 µM vs. 8.7 µM for hydroxy analogs) .
- Cytotoxicity : Test in Vero cells (CC₅₀ > 50 µM indicates selectivity) .
Q. Q4. What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with Marburg NP (PDB: 4U5X). The trimethoxybenzylidene group occupies a hydrophobic pocket, while the benzofuran carbonyl forms hydrogen bonds with Lys155 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess complex stability. RMSD < 2.0 Å and MM-GBSA ΔG = -45.2 kcal/mol confirm stable binding .
- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (TPSA = 85 Ų) but moderate BBB permeability (LogP = 3.2) .
Q. Q5. How can contradictory data on cytotoxicity be resolved in structure-activity studies?
Methodological Answer:
- Data Reconciliation Workflow :
- Reproducibility Checks : Confirm assay conditions (e.g., cell line, incubation time). For example, HepG2 cells may show higher sensitivity than HEK293 due to metabolic activity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the benzylidene group in serum-containing media) .
- ROS Assays : Measure reactive oxygen species (ROS) generation to distinguish between direct cytotoxicity and oxidative stress mechanisms .
Q. Contradictory Data Example :
| Study | IC₅₀ (µM) | Cell Line | Notes |
|---|---|---|---|
| A | 12.3 | HEK293 | Serum-free media |
| B | 4.7 | HepG2 | 10% FBS |
Q. Q6. What experimental designs optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during benzylidene formation (ee > 90%) .
- Chromatography : Chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) separates enantiomers. Monitor optical rotation ([α]D²⁵ = +32° for desired Z-isomer) .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undes enantiomers in prochiral intermediates .
Q. Key Challenges & Future Directions :
- Stereochemical Stability : Z-isomers may isomerize under UV light; store in amber vials at -20°C .
- Target Identification : Use thermal shift assays (TSA) to identify off-target interactions with kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
